3-{[(4-Methoxybutyl)amino]methyl}phenol
Description
3-{[(4-Methoxybutyl)amino]methyl}phenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol It is characterized by the presence of a phenol group substituted with a 4-methoxybutylamino group at the meta position
Properties
IUPAC Name |
3-[(4-methoxybutylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-8-3-2-7-13-10-11-5-4-6-12(14)9-11/h4-6,9,13-14H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMVIWMYZJVPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxybutyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 4-methoxybutylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimization of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxybutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, using reducing agents like sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-{[(4-Methoxybutyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxybutyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methoxyethyl)amino]methyl}phenol
- 3-{[(4-Methoxypropyl)amino]methyl}phenol
- 3-{[(4-Methoxyisobutyl)amino]methyl}phenol
Uniqueness
3-{[(4-Methoxybutyl)amino]methyl}phenol is unique due to the specific length and structure of its 4-methoxybutylamino substituent. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
3-{[(4-Methoxybutyl)amino]methyl}phenol, a phenolic compound, has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Synthesis
The compound features a phenolic core with a methoxybutyl amine side chain. Its synthesis typically involves the reaction of phenolic derivatives with appropriate amines, leading to various derivatives that can exhibit distinct biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which involve the scavenging of free radicals and the inhibition of lipid peroxidation. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, potentially reducing oxidative stress and associated diseases .
| Study | Method | Findings |
|---|---|---|
| A review of phenolic compounds | In vitro assays | Demonstrated high radical scavenging activity in various phenolic extracts. |
| Antioxidant activity in vegetables | UHPLC-PDA-ESI/HRMS/MS profiling | Identified numerous phenolic compounds with strong antioxidant properties. |
2. Anti-inflammatory Effects
Research indicates that phenolic compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases .
3. Hepatoprotective Properties
Some studies have reported hepatoprotective effects associated with phenolic compounds, suggesting that they may help mitigate liver damage caused by toxins or alcohol .
4. Antimicrobial Activity
Phenolic compounds, including derivatives similar to this compound, have been shown to exhibit antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Radical Scavenging : The hydroxyl groups in the phenolic structure donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : These compounds can inhibit enzymes involved in inflammation and oxidative stress pathways.
- Gene Regulation : Some phenolics may influence gene expression related to antioxidant defense mechanisms.
Case Studies
- Antioxidant Properties : A study investigating the antioxidant capacity of various phenolic compounds found that those with longer alkyl chains exhibited enhanced activity due to increased hydrophobic interactions with lipid membranes .
- Anti-inflammatory Effects : In a clinical trial assessing dietary polyphenols, participants showed reduced levels of inflammatory markers after supplementation with high-polyphenol foods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
